Calcium 2-(3-phenoxyphenyl)propionate
Overview
Description
Synthesis Analysis
Calcium phenylphosphonate, Ca(HO3PPh)2, was synthesized through the reaction of calcium nitrate and phenylphosphonic acid. This process involved studying the effect of reaction parameters on the synthesis and growth of the crystalline product to achieve high yield. The compound was structurally characterized using single-crystal X-ray diffraction, revealing a layered structure with an inorganic framework of CaO8 polyhedra, where phenyl groups point outward. This structure is stabilized by O-H...O hydrogen bonds, showcasing a methodical approach to the synthesis of calcium-based phosphonates (Mahmoudkhani & Langer, 2001).
Molecular Structure Analysis
The molecular structure of synthesized calcium complexes, such as calcium phenylphosphonates, features a distinct layered arrangement. In these structures, the calcium atoms are coordinated in a polyhedral fashion, contributing to the formation of an inorganic framework. This setup allows for phenyl groups to extend outward from the core structure, highlighting the compound's intricate molecular architecture and how it facilitates the formation of stable compounds with unique properties (Mahmoudkhani & Langer, 2001).
Chemical Reactions and Properties
Calcium complexes have been shown to exhibit a variety of chemical reactions and properties, including their role in the ring-opening polymerization of rac-lactide. For instance, magnesium and calcium complexes containing biphenyl-based tridentate iminophenolate ligands were explored for this purpose, demonstrating the potential of calcium complexes in polymer science. These complexes were fully characterized, showing that they could be efficient initiators for the polymerization process, offering insights into the chemical reactivity and applicability of calcium-based compounds in creating polymeric materials (Yi & Ma, 2013).
Physical Properties Analysis
Calcium complexes have been synthesized and analyzed for their physical properties, such as thermostability and influences on crystal structures by chlorine substituent groups on ligands. These studies provide valuable information on how modifications to the molecular structure can affect the physical characteristics of calcium compounds, including their stability and crystalline arrangements. Such analyses are crucial for understanding the conditions under which these compounds can be used and stored, further contributing to the knowledge base around calcium-based materials (Xu et al., 2016).
Scientific Research Applications
Rumen Epithelium Development in Calves : CPP supplementation has been shown to improve the development of rumen epithelium in calves. This improvement is attributed to the stimulation of G protein-coupled receptors, enhancing rumen fermentation and rumen papillae length (Zhang et al., 2018).
Dairy Cow Health and Performance : Research indicates that CPP can effectively enhance dairy cow health and performance. This includes reducing metabolic diseases, preventing mycotoxin production, and regulating rumen development in calves (Zhang et al., 2020).
Treatment of Milk Fever in Dairy Cows : CPP has been used in field trials as an oral treatment to prevent milk fever in dairy cows. It was found to reduce the incidence of milk fever and subclinical hypocalcemia, although it did not significantly impact overall health or productivity (Goff et al., 1996).
Anionic Liposomes in Capillary Electrophoresis : In analytical chemistry, CPP helps stabilize anionic liposomes in capillary electrophoresis, improving steroid and phenol separation. A calcium:phospholipid ratio of approximately 3 provides the most stable coating (Hautala et al., 2004).
Calcium Fluoroionophores for Cell-Based Assays : CPP-based compounds have been developed for use in cell-based functional assays for GPCR activation and ion channel modulation. These compounds exhibit significant fluorescence increases when bound to calcium, demonstrating high affinity in aqueous solutions (Gee et al., 2003).
Potential in Chronic Pain Treatment : Research has identified novel compounds with high potency at the N-type calcium channel (Ca(v)2.2), including CPP derivatives, which could be targeted for chronic pain treatment (Benjamin et al., 2006).
Antiischemic Agents : CPP derivatives have been explored as potential antiischemic agents due to their calcium overload inhibition and antioxidant activity (Kato et al., 1998; 1999).
Food Preservation : CPP is also significant in food science, especially in preserving dairy products and other food items. Studies have shown its effectiveness in inhibiting spoilage and extending shelf life (Gong Rui-rong, 2009).
Pharmaceutical Applications : In pharmaceutical research, CPP and its derivatives have been studied for their absorption, metabolism, and elimination characteristics, particularly in the context of drugs like fenoprofen (Rubin et al., 1971; 1972).
Cancer Research : Some CPP derivatives have been examined for their role in inducing apoptosis in tumor cells, which could have implications for cancer treatment (Martinovich et al., 2015).
Safety And Hazards
Calcium 2-(3-phenoxyphenyl)propionate is classified as having acute toxicity, both oral (Category 4, H302), inhalation (Category 4, H332), and dermal (Category 4, H312) . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
properties
IUPAC Name |
calcium;2-(3-phenoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14O3.Ca/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2*2-11H,1H3,(H,16,17);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUXSAWXWSTUOD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26CaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31879-05-7 (Parent), 29679-58-1 (Parent) | |
Record name | Fenoprofen calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80904653 | |
Record name | Fenoprofen calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium 2-(3-phenoxyphenyl)propionate | |
CAS RN |
34597-40-5, 53746-45-5 | |
Record name | Fenoprofen calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoprofen calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium (±)-bis[2-(3-phenoxyphenyl)propionate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOPROFEN CALCIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R95A3O51K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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